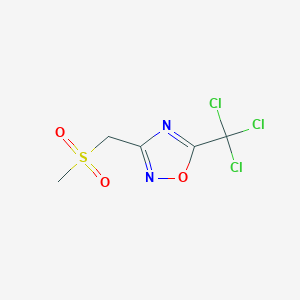
3-(Methylsulfonylmethyl)-5-(Trichlormethyl)-1,2,4-oxadiazol
Übersicht
Beschreibung
The compound “3-(Methanesulfonylmethyl)-5-(trichloromethyl)-1,2,4-oxadiazole” contains several functional groups. The trichloromethyl group is a functional group that has the formula –CCl3 . The methanesulfonylmethyl group is derived from methanesulfonic acid, a strong acid. The 1,2,4-oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trichloromethyl group is known to have a significant electronegativity . This could influence the compound’s overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The trichloromethyl group, for example, is known to participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, compounds with a trichloromethyl group often have significant electronegativity .Wissenschaftliche Forschungsanwendungen
Synthese von α-substituierten Carbonsäurederivaten
Die Verbindung dient als Vorläufer bei der Synthese von α-substituierten Carbonsäurederivaten durch einen Prozess, der dem der Jocic-Reaktion ähnelt. Dies beinhaltet die Bildung eines gem-Dichlor-Epoxid-Zwischenprodukts, das eine regioselektive Substitution mit Nukleophilen durchläuft .
Homologisierung von Aldehyden
Es kann für die ein-Kohlenstoff-Homologisierung von Aldehyden zu Carbonsäuren verwendet werden. Dies wird erreicht, indem Aldehyde mit Trichlormethid umgesetzt werden, gefolgt von der Behandlung mit Natriumborhydrid oder Natriumphénylseleno(triethyl)borat unter basischen Bedingungen, wodurch homologierte Carbonsäuren entstehen .
Schutzgruppe für Aryl-Aldehyde
Die Derivate der Verbindung können als Schutzgruppen für Aryl-Aldehyde wirken. Der tert-Butyldimethylsilyloxytrichlormethylmethan-Substituent (TBSTCM), der von ihm abgeleitet ist, kann unter milden Bedingungen installiert werden, um geschützte Aryl-Aldehyde zu erhalten, die bei Behandlung mit TBAF in warmem DMF freigelegt werden .
Trichlormethylierende Carbonylierung
In der organischen Chemie kann es an der kupferkatalysierten trichlormethylierenden Carbonylierung von Ethylen beteiligt sein. Dieser Prozess ermöglicht die schnelle Umwandlung verschiedener Nukleophile in β-Trichlormethyl-Carbonsäurederivate .
Spätzeitige Funktionalisierung von bioaktiven Molekülen
Die Verbindung kann bei der späten Funktionalisierung von bioaktiven Molekülen und pharmazeutischen Derivaten verwendet werden. Diese Anwendung ist entscheidend für die Entwicklung neuer Medikamente und die Modifikation bestehender pharmazeutischer Verbindungen .
Synthese von Naturstoffanalogen
Es kann bei der Synthese von Naturstoffanalogen verwendet werden, wie z. B. (-)-Harzialacton A, einem Antipoden eines P388-lymphatischen Leukämie-Zytotoxins. Diese Anwendung zeigt seine Rolle bei der Herstellung potenzieller Therapeutika .
Entwicklung neuer Synthesemethoden
Das Gerüst der Verbindung ist entscheidend für die Entwicklung neuer Synthesemethoden, die den Nutzen von Trichlormethylcarbinolen als Schlüsselelemente in der Synthese erweitern. Dies umfasst die Untersuchung der Reaktivität mit verschiedenen Nukleophilen in Jocic-artigen Prozessen .
Industrielle Anwendungen in der Kristallwachstumskontrolle
Obwohl es nicht direkt mit der betreffenden Verbindung zusammenhängt, sind die Derivate der Trichlormethylgruppe von Bedeutung für die Kontrolle der Ausfällung und des Wachstums von Kristallen, was für die Herstellung stabiler Sole in der Medizin und anderen industriellen Anwendungen unerlässlich ist .
Wirkmechanismus
Target of Action
The presence of a trichloromethyl group and a methanesulfonylmethyl group suggests that it might interact with proteins or enzymes that have affinity for these functional groups .
Mode of Action
Without specific information, it’s difficult to determine the exact mode of action. Compounds with similar structures often work by forming covalent bonds with their targets, altering their function .
Biochemical Pathways
The exact biochemical pathways affected by this compound are unknown. The presence of an oxadiazole ring, a common motif in medicinal chemistry, suggests that it might interfere with several biological pathways .
Pharmacokinetics
The presence of polar groups like sulfonyl and oxadiazole might influence its solubility and absorption .
Result of Action
Without specific studies, it’s difficult to predict the exact molecular and cellular effects of this compound. Based on its structure, it might cause changes in protein function, leading to downstream effects on cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, extreme pH or temperature might affect the stability of the compound, while the presence of other molecules might influence its efficacy through competitive or non-competitive interactions .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(methylsulfonylmethyl)-5-(trichloromethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl3N2O3S/c1-14(11,12)2-3-9-4(13-10-3)5(6,7)8/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAHAWXEQYYGEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=NOC(=N1)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401169601 | |
| Record name | 1,2,4-Oxadiazole, 3-[(methylsulfonyl)methyl]-5-(trichloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401169601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269152-41-1 | |
| Record name | 1,2,4-Oxadiazole, 3-[(methylsulfonyl)methyl]-5-(trichloromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269152-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Oxadiazole, 3-[(methylsulfonyl)methyl]-5-(trichloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401169601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



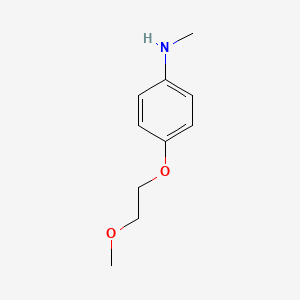
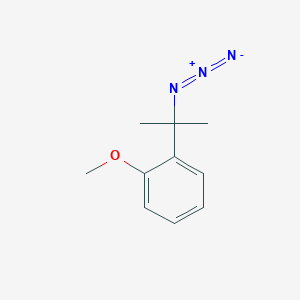
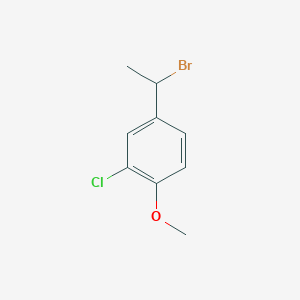
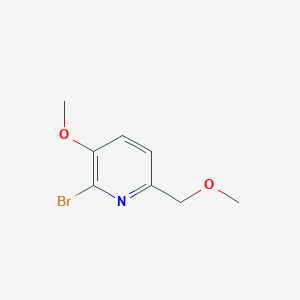
![5-Bromo-7-chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1523768.png)
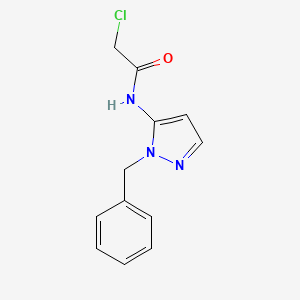

![[(2-Aminoethyl)sulfanyl]cyclopentane hydrochloride](/img/structure/B1523772.png)
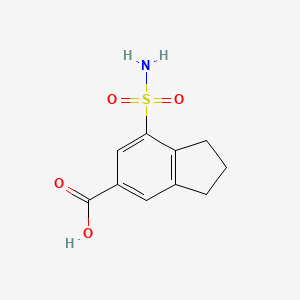
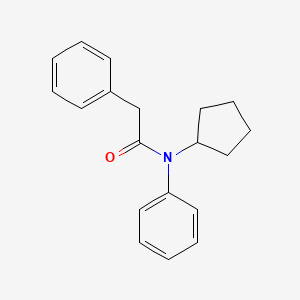
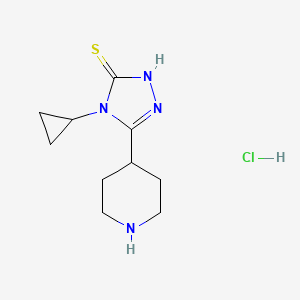
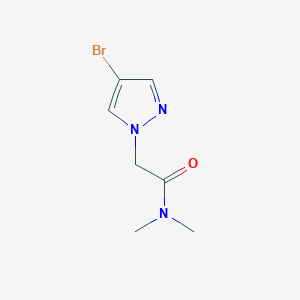
![3,6-dimethyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid](/img/structure/B1523782.png)
